molecular formula C14H9N3O2S3 B12677256 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione CAS No. 39572-15-1

5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B12677256
CAS No.: 39572-15-1
M. Wt: 347.4 g/mol
InChI Key: UOKYWTUDYYLKOD-UHFFFAOYSA-N
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Description

5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the nitrophenyl and phenyl groups in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of p-nitrophenylthiocyanate with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine derivative.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. The thiadiazole ring can also interact with metal ions and proteins, affecting their function and leading to the observed biological activities .

Comparison with Similar Compounds

5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione can be compared with other similar compounds, such as:

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    5-(p-Nitrophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    3-Phenyl-1,3,4-thiadiazole-2-thione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

39572-15-1

Molecular Formula

C14H9N3O2S3

Molecular Weight

347.4 g/mol

IUPAC Name

5-(4-nitrophenyl)sulfanyl-3-phenyl-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C14H9N3O2S3/c18-17(19)11-6-8-12(9-7-11)21-13-15-16(14(20)22-13)10-4-2-1-3-5-10/h1-9H

InChI Key

UOKYWTUDYYLKOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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